molecular formula C20H18FN3O3 B2824255 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide CAS No. 920363-58-2

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide

Cat. No.: B2824255
CAS No.: 920363-58-2
M. Wt: 367.38
InChI Key: ZHHZOKVJRFBUIS-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide is a synthetic benzamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group at position 4. The pyridazine ring is linked via an ethoxyethyl chain to a 3-methoxybenzamide moiety. Its design combines fluorine substitution (enhancing lipophilicity and metabolic stability) with a methoxy group (improving solubility), making it a candidate for comparative analysis with structurally related compounds .

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-17-4-2-3-15(13-17)20(25)22-11-12-27-19-10-9-18(23-24-19)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHZOKVJRFBUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then reacted with 2-bromoethylamine hydrobromide to introduce the ethylamine group. Finally, the compound is coupled with 3-methoxybenzoyl chloride to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Chemical Reactions Analysis

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

Treatment of Malaria

Quinine sulfate remains a critical treatment for malaria, particularly for severe cases caused by chloroquine-resistant Plasmodium falciparum. Its mechanism involves acting as a blood schizonticide, which inhibits the growth of the malaria parasite by interfering with heme polymerization in the parasite's food vacuoles .

Case Study: Efficacy in Severe Malaria

A study involving 100 children with severe malaria compared quinine sulfate to artesunate combination therapy (ACT). Results indicated that 30.4% of patients treated with quinine experienced a significant drop in platelet count, while only 10.8% in the ACT group did. Despite these findings, quinine's efficacy was deemed lower than that of ACT .

Potential Antiviral Properties

Recent research has investigated quinine sulfate's potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. Studies suggest that quinine can bind to the Angiotensin Converting Enzyme 2 (ACE-2) receptor, potentially preventing viral entry into human cells .

Research Findings

  • A review highlighted that quinine sulfate has a better safety profile compared to chloroquine and hydroxychloroquine when considering side effects such as hematological disorders and organ function impairment .
  • In-silico studies indicated that quinine has a good binding affinity with viral proteins crucial for replication, suggesting its potential role as a therapeutic agent against COVID-19 .

Other Therapeutic Uses

Aside from its antimalarial and antiviral applications, quinine sulfate has been explored for various other medical uses:

  • Management of Nocturnal Leg Cramps : Quinine sulfate has been prescribed for treating nocturnal leg cramps due to its muscle-relaxing properties.
  • Taste Disorders : Research has shown that quinine can influence taste perception, which may have implications in treating taste disorders associated with diabetes mellitus .

Safety and Side Effects

Despite its therapeutic benefits, quinine sulfate is associated with several side effects:

  • Cinchonism : A syndrome characterized by symptoms such as tinnitus, headache, and nausea.
  • Hematological Effects : Including thrombocytopenia and hemolytic anemia.
  • Organ Toxicity : Potential impacts on kidney and liver function have been documented .

Summary of Research Findings

ApplicationMechanism/EffectKey Findings
Malaria TreatmentBlood schizonticide; interferes with heme metabolismEffective against chloroquine-resistant strains
Antiviral ActivityBinds ACE-2 receptor; inhibits viral entryPotential treatment for COVID-19; better safety profile than alternatives
Nocturnal Leg CrampsMuscle relaxant propertiesPrescribed for symptomatic relief
Taste DisordersInfluences taste perceptionRelevant in managing diabetes-related taste issues

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazine Cores

2.1.1 I-6230 and I-6232 (Ethyl Benzoate Derivatives)
  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate Key Differences:
  • Linker: Phenethylamino vs. ethoxyethyl chain in the target compound.
  • Substituents : Methylation at pyridazin-6-position (I-6232) vs. 4-fluorophenyl at pyridazin-6-position (target).
  • Functional Groups : Ester (benzoate) vs. amide (benzamide) terminal groups.
    • Implications : The ester group in I-6230/I-6232 may confer lower metabolic stability compared to the amide in the target compound. Methylation in I-6232 could enhance steric hindrance, reducing binding affinity compared to the fluorine-substituted target .
2.1.2 Ponatinib (Anticancer Agent)
  • Structure : 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
    • Key Differences :
  • Core : Imidazo[1,2-b]pyridazine vs. pyridazine in the target compound.
  • Substituents : Trifluoromethyl and piperazine groups enhance kinase (e.g., RET) inhibition.
    • Implications : The ethynyl linker in Ponatinib improves rigidity and target specificity, whereas the target compound’s ethoxyethyl chain may offer conformational flexibility for distinct interactions .

Benzamide Derivatives with Heterocyclic Modifications

2.2.1 N-(2-(4-Fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-Methoxybenzamide (4d)
  • Structure: Quinazolinone core fused with a benzamide. Key Differences:
  • Core: Quinazolinone (fused bicyclic system) vs. pyridazine (monocyclic).
  • Bioactivity: Demonstrated tyrosinase inhibition (IC₅₀ = 1.2 µM), suggesting utility in hyperpigmentation disorders. Implications: The fused quinazolinone may enhance π-π stacking with enzyme active sites, whereas the pyridazine in the target compound might favor solubility .
2.2.3 N-[6-(4-{5-[2-(Pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(Trifluoromethoxy)phenyl]acetamide
  • Structure : Pyridazine linked to thiadiazole and trifluoromethoxyphenyl groups.
    • Key Differences :
  • Substituents : Thiadiazole and trifluoromethoxy groups vs. methoxy and fluorophenyl in the target.
  • Bioactivity: Antineoplastic activity (CAS 1439399-58-2).

Fluorophenyl-Containing Analogues

2.3.1 3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide
  • Structure : Fluorinated benzamide with pyridinyloxy-methyl linkage.
    • Key Differences :
  • Linker : Pyridinyloxy-methyl vs. ethoxyethyl.
  • Substituents : Dual fluorine atoms vs. single fluorine in the target.
    • Implications : Increased fluorine content may improve blood-brain barrier penetration but reduce solubility compared to the target compound’s methoxy group .

Research Findings and Implications

  • Substituent Effects : Fluorine and methoxy groups balance lipophilicity and solubility, critical for oral bioavailability. The target compound’s lack of charged groups (vs. Ponatinib’s piperazine) may limit kinase targeting but favor passive diffusion .
  • Linker Flexibility : Ethoxyethyl chains (target) vs. rigid ethynyl (Ponatinib) or thiadiazole () suggest divergent binding modes.
  • Therapeutic Potential: Structural similarities to tyrosinase inhibitors (4d) and antineoplastic agents () highlight possible repurposing opportunities for the target compound .

Biological Activity

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure, including a pyridazine ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate signaling pathways that are crucial for cellular functions. Specific pathways affected by this compound may include those involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes that are implicated in cancer progression. Research indicates that it may act as an inhibitor of dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis and cell division. By inhibiting DHFR, this compound may effectively reduce tumor growth.

Data Table: Biological Activity Summary

Activity Effect Reference
Cytotoxicity in Cancer CellsSignificant inhibition of cell growth
Apoptosis InductionActivation of caspase pathways
Enzyme InhibitionInhibition of DHFR

Case Studies

  • Breast Cancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity.
  • Mechanistic Insights : Further mechanistic studies revealed that this compound not only inhibits DHFR but also affects downstream signaling pathways related to cell cycle regulation, suggesting a multifaceted approach to its anticancer effects.

Q & A

Q. Characterization of intermediates :

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C for functional groups and connectivity) .
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ ion for C₂₁H₁₉FN₃O₃) .
  • Fourier-Transform Infrared (FT-IR) : Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, ether C-O ~1250 cm⁻¹) .
  • HPLC-PDA : Quantifies purity and detects UV-active impurities (λ = 254 nm recommended) .

Advanced: How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity and binding affinity?

The 4-fluorophenyl group:

  • Enhances electrophilicity via inductive effects, improving interactions with nucleophilic residues in enzyme active sites (e.g., serine hydrolases) .
  • Facilitates halogen bonding with electron-rich regions of biological targets (e.g., carbonyl oxygens), increasing binding affinity by ~1.5-fold compared to non-fluorinated analogs .
  • Modulates lipophilicity (logP increased by ~0.5 units), impacting membrane permeability and pharmacokinetics .

Q. Experimental validation :

  • Density Functional Theory (DFT) calculations to map electrostatic potential surfaces.
  • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What in vitro models are suitable for evaluating its biological activity, and how should assays be designed to minimize off-target effects?

Q. Recommended models :

  • Cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening (IC₅₀ determination via MTT assay) .
  • Enzyme inhibition assays (e.g., kinase panels) to identify primary targets.

Q. Assay design considerations :

  • Negative controls : Include structurally similar but inactive analogs (e.g., 3-methoxy replaced with hydrogen).
  • Concentration range : 0.1–100 μM, with triplicate replicates to assess dose-response reproducibility.
  • Counter-screening : Test against σ receptors and dopamine D₂/D₃ subtypes to evaluate selectivity .

Advanced: How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved methodologically?

Q. Strategies :

  • Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solvent compatibility (e.g., DMSO or THF for stock solutions) .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (PBS, pH 7.4) at 25°C and 37°C.
  • Differential Scanning Calorimetry (DSC) : Measure melting point and enthalpy changes to assess crystalline vs. amorphous phase solubility .

Q. Recommended solvents :

  • In vitro assays : 0.1% DMSO in culture media (validate absence of solvent toxicity at ≤0.5% v/v).

Advanced: What computational and experimental strategies optimize selectivity over structurally related receptors (e.g., dopamine D₂ vs. D₄)?

Q. Approaches :

  • Molecular docking (AutoDock Vina) : Compare binding poses in D₄ (target) vs. D₂ (off-target) receptor homology models. Focus on residue differences (e.g., D₄ Val-87 vs. D₂ Leu-80) .
  • Alanine scanning mutagenesis : Identify critical residues for binding (e.g., D₄ Phe-91 mutation reduces affinity by >10-fold).
  • Structure-Activity Relationship (SAR) : Modify the methoxybenzamide moiety (e.g., replace with 3-cyanobenzamide) to sterically hinder off-target interactions .

Q. Validation :

  • Radioligand displacement assays using [³H]spiperone for D₂ and [¹¹C]raclopride for D₄ to quantify Ki values .

Advanced: How should researchers address discrepancies in reported IC₅₀ values across cell-based vs. cell-free assays?

Q. Root causes :

  • Membrane permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate cellular uptake with activity .
  • Protein binding : Measure free fraction via equilibrium dialysis (e.g., 90% plasma protein binding reduces effective concentration).

Q. Mitigation :

  • Normalize data to intracellular concentration (LC-MS/MS quantification).
  • Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate assay conditions .

Advanced: What crystallographic techniques elucidate the compound’s binding mode with its primary target?

Q. Methods :

  • X-ray crystallography : Co-crystallize with purified target protein (e.g., MYC-associated kinase) at 1.8–2.2 Å resolution.
  • Small-angle X-ray scattering (SAXS) : Study solution-phase conformations in physiological buffers.

Q. Key parameters :

  • Ligand occupancy : Ensure >70% occupancy in the crystal lattice.
  • Temperature factors (B-factors) : <50 Ų for ligand atoms to confirm stable binding .

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